An In-depth Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid
An In-depth Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(Boc-amino)-6-methylheptanoic acid is a chiral, non-proteinogenic gamma-amino acid derivative. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the amine, which enhances its stability and utility in chemical synthesis. This valuable building block is frequently employed in the fields of medicinal chemistry and drug discovery, particularly in the synthesis of peptide-based therapeutics and other complex organic molecules. The presence of the Boc group allows for controlled, stepwise peptide synthesis, while the gamma-amino acid backbone and the isobutyl side chain offer unique conformational properties to the resulting peptides, potentially leading to enhanced biological activity and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-4-(Boc-amino)-6-methylheptanoic acid.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-4-(Boc-amino)-6-methylheptanoic acid is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid | N/A |
| Synonyms | Boc-γ-L-leucine, N-Boc-(R)-gamma-isobutyl-GABA | [1] |
| CAS Number | 146453-32-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₂₅NO₄ | [1][2][4] |
| Molecular Weight | 259.34 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 110-111 °C | N/A |
| Purity | ≥ 98% (by NMR) | [1] |
| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1] |
Spectroscopic Data
¹H NMR (Expected Regions):
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δ 0.8-1.0 ppm: Doublet, corresponding to the two methyl groups of the isobutyl side chain.
-
δ 1.2-1.8 ppm: Multiplets, arising from the methylene and methine protons of the heptanoic acid backbone and the isobutyl group.
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δ 1.4 ppm: Singlet, characteristic of the nine protons of the Boc-protecting group.
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δ 2.2-2.4 ppm: Multiplet, corresponding to the methylene protons alpha to the carboxylic acid.
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δ 3.6-4.0 ppm: Multiplet, for the methine proton attached to the nitrogen.
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δ 4.5-5.0 ppm: Broad singlet or doublet, corresponding to the NH proton of the carbamate.
-
δ 10-12 ppm: Broad singlet, for the carboxylic acid proton (if not exchanged with D₂O).
¹³C NMR (Expected Regions):
-
δ 21-25 ppm: Signals for the methyl carbons of the isobutyl group.
-
δ 28 ppm: Signal for the methyl carbons of the Boc group.
-
δ 30-45 ppm: Signals for the methylene and methine carbons of the heptanoic acid backbone and isobutyl group.
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δ ~50 ppm: Signal for the methine carbon attached to the nitrogen.
-
δ ~80 ppm: Signal for the quaternary carbon of the Boc group.
-
δ ~156 ppm: Signal for the carbonyl carbon of the Boc group.
-
δ ~175 ppm: Signal for the carboxylic acid carbonyl carbon.
Experimental Protocols
General Synthesis of γ-Amino Acids from Chiral α-Amino Acids
While a specific, detailed protocol for the synthesis of (R)-4-(Boc-amino)-6-methylheptanoic acid is not publicly available, a general strategy involves the homologation of a protected L-leucine derivative. One common approach is the Arndt-Eistert homologation. The general workflow is outlined below.
Methodology:
-
Activation: Boc-L-leucine is first activated at its carboxylic acid terminus. A common method is the formation of a mixed anhydride, for example, by reacting it with ethyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine in an anhydrous aprotic solvent (e.g., THF) at low temperatures (e.g., -15 °C).
-
Diazoketone Formation: The activated Boc-L-leucine is then reacted with diazomethane. This reaction is typically carried out at low temperatures and should be performed with extreme caution due to the toxic and explosive nature of diazomethane.
-
Wolff Rearrangement: The resulting diazoketone undergoes a Wolff rearrangement to form a ketene. This rearrangement can be promoted thermally, photochemically, or by using a metal catalyst such as silver oxide (Ag₂O).
-
Hydrolysis: The ketene intermediate is then trapped with water to yield the desired (R)-4-(Boc-amino)-6-methylheptanoic acid.
Note: This is a generalized procedure. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for this particular substrate. Alternative synthetic routes, such as those involving radical additions to acrylic derivatives or organocatalytic Michael additions, may also be employed for the synthesis of chiral γ-amino acids.[5][6]
Applications in Drug Development and Signaling Pathways
(R)-4-(Boc-amino)-6-methylheptanoic acid is a valuable building block for the synthesis of peptidomimetics and other small molecules with therapeutic potential. The incorporation of this gamma-amino acid can impart unique structural constraints on peptide backbones, leading to the formation of stable secondary structures like helices.[5] This can result in peptides with improved metabolic stability and enhanced binding affinity for their biological targets.
While specific signaling pathways directly modulated by (R)-4-(Boc-amino)-6-methylheptanoic acid itself are not documented, its utility lies in the construction of molecules that target various biological pathways. It is often used in the synthesis of compounds aimed at treating metabolic disorders.[1] The structural motifs derived from this amino acid can be designed to interact with specific enzymes or receptors involved in metabolic regulation.
The general workflow for utilizing this compound in the initial stages of drug discovery is depicted below.
Conclusion
(R)-4-(Boc-amino)-6-methylheptanoic acid is a key chiral building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and the presence of the Boc protecting group make it an ideal component for the synthesis of complex peptides and small molecules. The incorporation of this gamma-amino acid can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Further research into the synthesis of novel compounds using this building block is likely to yield new therapeutic agents for a variety of diseases, particularly in the area of metabolic disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 146453-32-9 CAS MSDS ((R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
